![molecular formula C6H10OS B570018 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) CAS No. 115187-02-5](/img/structure/B570018.png)
8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Oxa-3-thiabicyclo[510]octane(9CI) is a bicyclic compound that contains both oxygen and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) can be achieved through various methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods: While specific industrial production methods for 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques.
化学反応の分析
Types of Reactions: 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide has been developed to construct 8-oxabicyclo[3.2.1]octanes and their analogs .
Common Reagents and Conditions: Common reagents used in the reactions of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) include gold(I) catalysts, tempo oxoammonium tetrafluoroborate, and zinc bromide. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products: The major products formed from the reactions of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) depend on the specific reaction conditions and reagents used. For instance, the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction yields 8-oxabicyclo[3.2.1]octanes and their analogs .
科学的研究の応用
8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Additionally, its chemical properties can be exploited in industrial applications, such as the development of new materials or catalysts.
作用機序
The mechanism of action of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved in these transformations are influenced by the compound’s unique bicyclic structure, which can facilitate or hinder certain reactions.
類似化合物との比較
Similar Compounds:
- 8-Oxabicyclo[3.2.1]octane
- 11-Oxatricyclo[5.3.1.0]undecane
- 8-Azabicyclo[3.2.1]octane
Uniqueness: 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) is unique due to the presence of both oxygen and sulfur atoms within its bicyclic structure. This combination of heteroatoms imparts distinct chemical properties that differentiate it from similar compounds, such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane .
特性
CAS番号 |
115187-02-5 |
|---|---|
分子式 |
C6H10OS |
分子量 |
130.205 |
IUPAC名 |
8-oxa-5-thiabicyclo[5.1.0]octane |
InChI |
InChI=1S/C6H10OS/c1-2-5-6(7-5)4-8-3-1/h5-6H,1-4H2 |
InChIキー |
LTDRFCRRZPRGTJ-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CSC1 |
同義語 |
8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


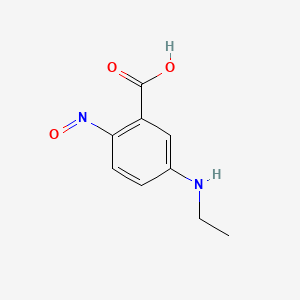

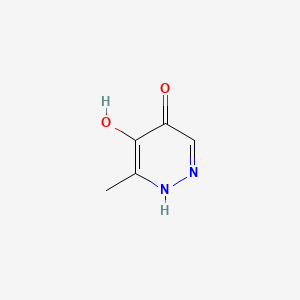
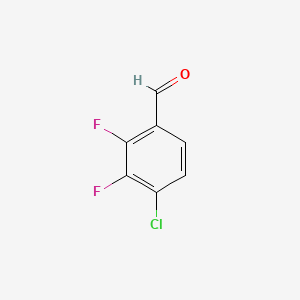
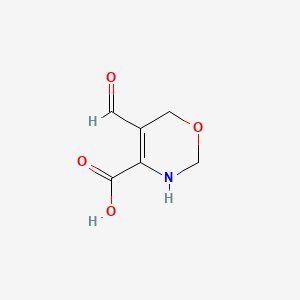
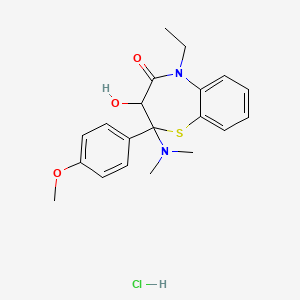
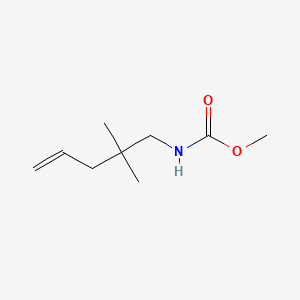
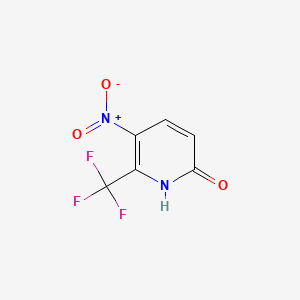
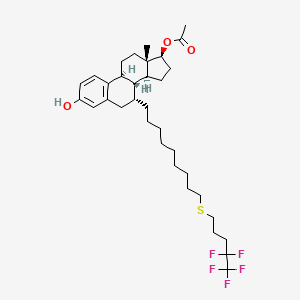
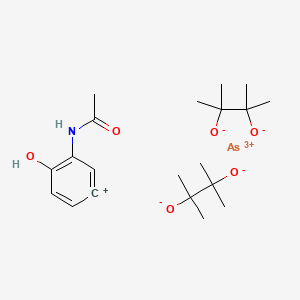
![(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B569958.png)
